![molecular formula C12H18ClNO B2931882 1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride CAS No. 2260936-20-5](/img/structure/B2931882.png)
1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2260936-20-5 . It has a molecular weight of 227.73 . This compound is typically available in powder form .
Molecular Structure Analysis
The Inchi Code for “1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” is1S/C12H17NO.ClH/c1-2-14-11-6-4-10 (5-7-11)12 (13)8-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H
. This code provides a specific description of the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” include its molecular weight (227.73 ) and its physical state (powder ). Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Cyclobutane Derivatives in Crystal Structure Studies
- The study of oxime derivatives containing cyclobutane rings contributes to understanding crystal structures and molecular interactions. These compounds feature cyclobutane rings, oxime groups, and benzene rings, with varied configurations and intermolecular interactions forming distinct network structures (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Enantioselective Synthesis
- Cyclobutane derivatives play a key role in the enantioselective synthesis of biologically active compounds. Techniques like CuH-catalyzed hydroamination are used to synthesize polysubstituted aminocyclobutanes and aminocyclopropanes with high diastereo- and enantioselectivity, crucial for creating complex molecular structures (Feng, Hao, Liu, & Buchwald, 2019).
Carbon-Carbon Bond Formation in Organic Synthesis
- Palladium-catalyzed reactions involving cyclobutane derivatives are used to create arylated benzolactones, demonstrating the versatility of these compounds in facilitating carbon-carbon bond formation and the synthesis of diverse organic structures (Matsuda, Shigeno, & Murakami, 2008).
Polymerization Mechanisms
- Cyclobutane derivatives contribute to understanding novel polymerization mechanisms. For instance, the cation radical polymerization of certain monomers using cyclobutane compounds helps elucidate new pathways for polymer creation (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Synthesis of Natural Product Analogues
- The synthesis of core ring systems of natural products, such as Daphniphyllum alkaloids, involves the use of cyclobutane derivatives. These methods enable the creation of complex natural product analogues, important in medicinal chemistry (Coldham, Watson, Adams, & Martin, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(4-ethoxyphenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOLSZNOFRTVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.